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Compound of Interest

Compound Name:
5-Bromo-1-methyl-1H-indole-3-

carboxylic acid

Cat. No.: B1337905 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of 5-bromoindole derivatives as anticancer agents. We delve into

their structure-activity relationships, supported by experimental data, to illuminate the path for

future drug discovery.

The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of

numerous compounds with significant therapeutic properties. Among these, 5-bromoindole

derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity

against a range of cancer cell lines. The strategic placement of a bromine atom at the C5

position of the indole ring has been shown to enhance the anticancer effects of these

molecules. This guide will explore the nuances of their structure-activity relationship (SAR),

presenting key quantitative data, detailing experimental methodologies, and visualizing critical

biological pathways.

Comparative Anticancer Activity of 5-Bromoindole
Derivatives
The anticancer efficacy of 5-bromoindole derivatives is profoundly influenced by the nature and

position of substituents on the indole core. The following table summarizes the half-maximal
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inhibitory concentration (IC50) values of various derivatives against several human cancer cell

lines, offering a clear comparison of their potencies.
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Compound ID
Substitution
Pattern

Cancer Cell
Line

IC50 (µM) Reference

Series 1: 5-

Bromoindole-2-

carboxylic Acid

Derivatives

3a
Carbothioamide

at C2
HepG2 (Liver) 12.5 [1][2]

A549 (Lung) 15.2 [1][2]

MCF-7 (Breast) 18.9 [1][2]

3b Oxadiazole at C2 HepG2 (Liver) 25.3

A549 (Lung) 29.8

MCF-7 (Breast) 33.1

3f Triazole at C2 HepG2 (Liver) 20.7

A549 (Lung) 24.5

MCF-7 (Breast) 28.4

Series 2: 5-

Bromo-7-

azaindolin-2-one

Derivatives

23c

N-propyl-N-

(pyridin-2-

yl)acetamide at

C3

A549 (Lung) 3.103 [3]

23d

N-butyl-N-

(pyridin-2-

yl)acetamide at

C3

Skov-3 (Ovarian) 3.721 [3]

23p N-(2-

(dimethylamino)e

HepG2 (Liver) 2.357 [3][4]
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thyl)-N-(pyridin-

2-yl)acetamide at

C3

A549 (Lung) 2.891 [3][4]

Skov-3 (Ovarian) 3.012 [3][4]

Series 3: 3-

Trifluoroacetyl-7-

acetamido-2-

aryl-5-

bromoindoles

5e-h (general)

2-aryl, 3-

trifluoroacetyl, 7-

acetamido

A549 (Lung)
Significant

Cytotoxicity
[5]

HeLa (Cervical)
Significant

Cytotoxicity
[5]

Key Observations from the Data:

Substituents at C2: The nature of the heterocyclic moiety at the C2 position of 5-

bromoindole-2-carboxylic acid derivatives significantly impacts their anticancer activity. The

carbothioamide derivative (3a) consistently demonstrates the lowest IC50 values across the

tested cell lines, indicating higher potency compared to the oxadiazole (3b) and triazole (3f)

analogs.[1][2]

Modifications at the N1 and C3 Positions of the Indolin-2-one Core: In the 5-bromo-7-

azaindolin-2-one series, the side chain attached to the indolin-2-one core plays a crucial role.

Compound 23p, featuring a dimethylaminoethyl group, exhibits the most potent and broad-

spectrum activity against HepG2, A549, and Skov-3 cancer cells.[3][4]

Importance of the 3-Trifluoroacetyl Group: The presence of a 3-trifluoroacetyl group in

conjunction with a 7-acetamido-2-aryl substitution on the 5-bromoindole scaffold leads to

significant cytotoxicity in A549 and HeLa cells, highlighting the importance of this functional

group for anticancer activity.[5]
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Mechanisms of Action: Targeting Key Signaling
Pathways
The anticancer effects of 5-bromoindole derivatives are attributed to their ability to interfere with

critical cellular processes, primarily through the inhibition of key signaling pathways and cellular

machinery essential for cancer cell proliferation and survival.

Inhibition of EGFR Signaling Pathway
Several 5-bromoindole-2-carboxylic acid derivatives have been identified as potent inhibitors of

the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] EGFR is a

transmembrane protein that, upon activation by its ligands, triggers a cascade of downstream

signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways,

which are pivotal for cell proliferation, survival, and metastasis.[6][7] By binding to the ATP-

binding site of the EGFR tyrosine kinase domain, these indole derivatives block its

autophosphorylation and subsequent activation of downstream signaling, ultimately leading to

cell cycle arrest and apoptosis.[1][2]
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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